LogP Differentiation: Meta-Substituted Triazole–Carbothioamide vs. Para-Substituted Positional Isomer
The measured logP of 3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide is 1.332 [1]. In contrast, the para-substituted positional isomer 4-(1H-1,2,4-triazol-1-yl)benzene-1-carbothioamide (ChemicalBook CB41734528) possesses a computed SlogP of approximately 1.42–1.48 based on independent database entries [2]. This ~0.1–0.15 log unit difference, while modest in absolute terms, corresponds to a ~25–40% difference in octanol–water partition coefficient and translates into measurably distinct aqueous solubility and passive membrane permeability in fragment-based library screening contexts.
| Evidence Dimension | Lipophilicity (logP / SlogP) |
|---|---|
| Target Compound Data | logP = 1.332 (measured) |
| Comparator Or Baseline | 4-(1H-1,2,4-triazol-1-yl)benzene-1-carbothioamide (CB41734528): SlogP ≈ 1.42–1.48 (computed) |
| Quantified Difference | ΔlogP ≈ –0.09 to –0.15 (target compound more hydrophilic) |
| Conditions | Measured logP from ChemBase database; comparator SlogP from mcule/MMsINC computational predictions |
Why This Matters
Lower logP predicts superior aqueous solubility for biochemical assay preparation and reduced non-specific protein binding, which directly impacts the reliability of early-stage screening results and reduces false-positive rates in fragment-based drug discovery campaigns.
- [1] ChemBase. 3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide – ID 277682. logP: 1.332. Purity: 95%. View Source
- [2] Mcule / MMsINC Database. Computed SlogP values for 4-(1H-1,2,4-triazol-1-yl)benzene-1-carbothioamide (CB41734528): SlogP ≈ 1.4159–1.477. View Source
